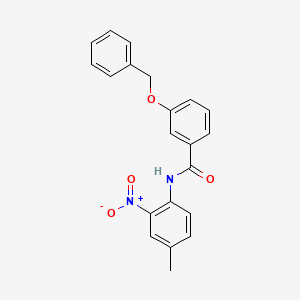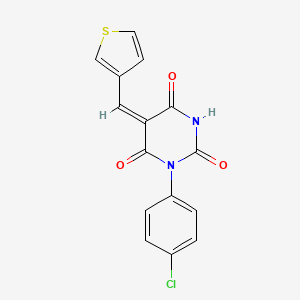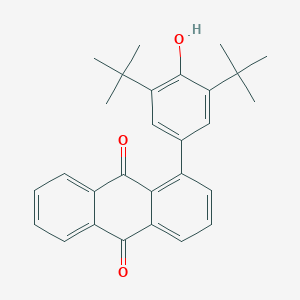![molecular formula C22H16N4O4 B5115954 N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide](/img/structure/B5115954.png)
N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and difuran-2-carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide typically involves the reaction of 4-[(E)-phenyldiazenyl]benzene-1,3-diamine with difuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can participate in electron transfer reactions, while the difuran-2-carboxamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(phenyldiazenyl)benzene-1,3-diol: A related compound with similar structural features but different functional groups.
N,N’-[4-(phenyldiazenyl)-1,3-phenylene]di(2-thiophenecarboxamide): Another compound with a phenyldiazenyl group and thiophene moieties.
Uniqueness
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}difuran-2-carboxamide is unique due to its combination of phenyldiazenyl and difuran-2-carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(furan-2-carbonylamino)-4-phenyldiazenylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(19-8-4-12-29-19)23-16-10-11-17(26-25-15-6-2-1-3-7-15)18(14-16)24-22(28)20-9-5-13-30-20/h1-14H,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCLHVBEWAKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301039651 |
Source


|
| Record name | 2-Furancarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301039651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418773-00-9 |
Source


|
| Record name | 2-Furancarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301039651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)

![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)

![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide](/img/structure/B5115960.png)

![[4-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B5115975.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
